molecular formula C29H34O10 B129637 7-epi-10-Oxo-10-deacetyl Baccatin III CAS No. 151636-94-1

7-epi-10-Oxo-10-deacetyl Baccatin III

Cat. No. B129637
CAS RN: 151636-94-1
M. Wt: 542.6 g/mol
InChI Key: UEDMLPVUDFCAQM-IWVNULRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-epi-10-Oxo-10-deacetyl Baccatin III is a natural product that has gained attention due to its potential for use in the treatment of cancer. It is a derivative of the Taxol family of compounds, which are known for their ability to inhibit the growth of cancer cells.

Scientific Research Applications

Characterization and Stability

  • Degradation Impurities in Docetaxel: Kumar et al. (2007) investigated the degradation of docetaxel, identifying impurities including 7-epi-10-Oxo-10-deacetyl Baccatin III. These impurities were isolated and characterized, providing insights into the stability and degradation pathways of docetaxel (Kumar et al., 2007).

Microbial Transformation

  • Metabolism by Luteibacter sp.: Li et al. (2007) reported the microbial transformation of cephalomannine by Luteibacter sp., resulting in various metabolites including this compound. This study sheds light on the biotransformation capabilities of microorganisms in modifying taxanes (Li et al., 2007).

Chemical Synthesis and Reactivity

  • Selective Protection Protocols: Holton et al. (1998) developed new protocols for selective protection of hydroxyl groups in 10-deacetyl baccatin III, enhancing the efficiency of synthesizing taxol and its analogs, including derivatives of this compound (Holton et al., 1998).
  • Enzymatic Acetylation: Patel et al. (2000) investigated the enzymatic acetylation of 10-deacetylbaccatin III to baccatin III without requiring protection of the 7-hydroxyl group. This research provides insights into the enzymatic processes related to taxane derivatives (Patel et al., 2000).

Anticancer Activity

  • Screening for Anticancer Agents: Lei et al. (2008) utilized microdialysis and HPLC to screen for antimicrotubule agents in Taxus extracts, including this compound. Their methodology is significant for identifying compounds with potential anticancer activity (Lei et al., 2008).
  • Evaluation of Baccatin III in Cancer Treatment: Sah et al. (2020) evaluated the cytotoxic properties of enzymatically synthesized baccatin III, an important precursor of taxol, in various human cancer cell lines. This research adds to the understanding of the anticancer potential of taxane derivatives (Sah et al., 2020).

Stability and Epimerization Studies

  • Stability of Paclitaxel and Taxol Derivatives: Tian and Stella (2008) investigated the epimerization of various taxanes including this compound, providing valuable insights into the stability and kinetics of these compounds (Tian & Stella, 2008).

Biochemical Analysis

Biochemical Properties

It is known that this compound can be involved in acetylation reactions . In such reactions, an acetyl moiety from acetyl CoA is transferred onto the C10 position of 10-DAB, resulting in the formation of baccatin III .

Temporal Effects in Laboratory Settings

The temporal effects of 7-epi-10-Oxo-10-deacetyl Baccatin III in laboratory settings are not well-documented. It is known that the conversion rate of 10-DAB and baccatin III yield increases and then decreases with the continuous increase in E. coli density .

Metabolic Pathways

It is known that this compound can be involved in acetylation reactions .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMLPVUDFCAQM-IWVNULRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415702
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151636-94-1
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-epi-10-Oxo-10-deacetyl Baccatin III
Reactant of Route 2
Reactant of Route 2
7-epi-10-Oxo-10-deacetyl Baccatin III
Reactant of Route 3
Reactant of Route 3
7-epi-10-Oxo-10-deacetyl Baccatin III
Reactant of Route 4
7-epi-10-Oxo-10-deacetyl Baccatin III
Reactant of Route 5
7-epi-10-Oxo-10-deacetyl Baccatin III
Reactant of Route 6
7-epi-10-Oxo-10-deacetyl Baccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.